Piperazine, 1-[(2-bromophenyl)methyl]-4-phenyl-
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Overview
Description
Piperazine, 1-[(2-bromophenyl)methyl]-4-phenyl-, is a compound that belongs to the piperazine family, which is known for its diverse applications in pharmaceuticals and organic chemistry. This compound features a piperazine ring substituted with a 2-bromophenylmethyl group and a phenyl group, making it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-[(2-bromophenyl)methyl]-4-phenyl-, typically involves the Buchwald-Hartwig amination reaction. This method includes the coupling of N-Boc-piperazine with (2-bromophenyl)(2,4-dimethylphenyl)sulfane, followed by acidic deprotection to yield the desired product . Another approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale Buchwald-Hartwig amination due to its efficiency and high yield. The process involves the use of palladium catalysts and ligands to facilitate the coupling reaction, followed by purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-[(2-bromophenyl)methyl]-4-phenyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Piperazine, 1-[(2-bromophenyl)methyl]-4-phenyl-, has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential use in developing new pharmaceuticals, including antipsychotic and antidepressant drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Piperazine, 1-[(2-bromophenyl)methyl]-4-phenyl-, involves its interaction with specific molecular targets, such as GABA receptors. It acts as a GABA receptor agonist, which leads to the inhibition of neurotransmitter release and subsequent physiological effects . This compound’s ability to modulate receptor activity makes it a valuable tool in neuropharmacological research.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromophenyl)piperazine
- 1-(4-Bromophenyl)piperazine
- 1-(2-Fluorophenyl)piperazine
- 1-(2-Nitrophenyl)piperazine
Uniqueness
Piperazine, 1-[(2-bromophenyl)methyl]-4-phenyl-, stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of both a bromophenyl and a phenyl group enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-phenylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2/c18-17-9-5-4-6-15(17)14-19-10-12-20(13-11-19)16-7-2-1-3-8-16/h1-9H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSUWCFUDBSVMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385540 |
Source
|
Record name | Piperazine, 1-[(2-bromophenyl)methyl]-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198707-65-2 |
Source
|
Record name | Piperazine, 1-[(2-bromophenyl)methyl]-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40385540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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